3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorocyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amine group for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products
The major products of these reactions depend on the specific reagents used. For example, deprotection yields the free amine derivative, while substitution reactions yield various substituted cyclobutane derivatives .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) due to the stability and ease of removal of the Fmoc group.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural amino acids.
Mechanism of Action
The mechanism by which 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid: Contains a methyl group instead of a fluorine atom, altering its reactivity and steric properties.
Uniqueness
The presence of the fluorine atom in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid imparts unique reactivity and stability, making it particularly useful in synthetic applications where selective reactivity is desired .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-20(18(23)24)9-12(10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCHEHMHWPNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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